3-Cyclohexene-1-carbonitrile
Description
3-Cyclohexene-1-carbonitrile, also known by synonyms such as 4-Cyanocyclohexene, is an organic compound that has garnered attention within the scientific community. nih.gov Its structure, featuring both a reactive double bond within a cyclohexene (B86901) ring and a polar cyano group, makes it a versatile building block in organic synthesis. researchgate.net This dual functionality allows for a wide range of chemical transformations, positioning the molecule as a valuable intermediate in the synthesis of more complex chemical structures, including those with potential applications in pharmaceuticals and agrochemicals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohex-3-ene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBNBQFUPDFFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861706 | |
| Record name | 3-Cyclohexene-1-carbonitrile | |
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Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-45-8 | |
| Record name | 3-Cyclohexene-1-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Cyanocyclohexene | |
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| Record name | 4-Cyanocyclohexene | |
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| Record name | 3-Cyclohexene-1-carbonitrile | |
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| Record name | 3-Cyclohexene-1-carbonitrile | |
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| Record name | 4-CYANOCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for 3 Cyclohexene 1 Carbonitrile and Its Derivatives
Established Synthetic Routes and Reaction Mechanisms
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction represents a primary and highly efficient method for constructing the cyclohexene (B86901) ring system inherent to 3-Cyclohexene-1-carbonitrile. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. rsc.org
The most direct application of the Diels-Alder reaction for this synthesis involves the cycloaddition of 1,3-butadiene (B125203) (the 4π electron component) with acrylonitrile (B1666552) (the 2π electron component, or dienophile). orgsyn.org This reaction directly forms the six-membered ring and introduces the nitrile functional group in a single, atom-economical step, yielding this compound, also known as 4-cyanocyclohexene. orgsyn.orgorganic-chemistry.org The reaction is thermally allowed and proceeds by bringing the diene and dienophile together, often with the application of heat to provide the necessary activation energy. rsc.org
The diene, 1,3-butadiene, must be in the s-cis conformation to react, which is the less stable conformation. However, the energy barrier to rotate from the more stable s-trans form is small, allowing the reaction to proceed efficiently. rsc.org The electron-withdrawing nature of the cyano group in acrylonitrile makes it an effective dienophile for this transformation.
The Diels-Alder reaction between butadiene and acrylonitrile proceeds through a concerted pericyclic mechanism. rsc.orgorgsyn.org This means that the new sigma bonds forming the cyclohexene ring are created in a single transition state without the formation of any charged or radical intermediates. orgsyn.orgnih.gov The electrons move in a cyclic fashion, with two π-bonds from the diene and one π-bond from the dienophile reorganizing to form two new σ-bonds and one new π-bond in the product. orgsyn.org
Computational studies, such as those using density functional theory (B3LYP), have investigated the energetics of this process. reddit.comorgsyn.org These studies compare the concerted pathway with a potential stepwise pathway involving the formation of a diradical intermediate. For the reaction of acrylonitrile with various dienes, the concerted cycloaddition is generally found to be energetically favored. For instance, in the reaction of cyclopentadiene (B3395910) with acrylonitrile, the concerted pathway is preferred by 5.9 kcal/mol, and experimentally, only the Diels-Alder adduct is observed. reddit.comorgsyn.org This strong preference for a concerted mechanism is a hallmark of the Diels-Alder reaction and is responsible for its high degree of stereospecificity. rsc.org
| Reactants | Favored Pathway | Energy Preference (kcal/mol) | Experimental Outcome |
| Cyclopentadiene + Acrylonitrile | Concerted | 5.9 | Diels-Alder Adduct Only |
| (E)-1,3-Pentadiene + Acrylonitrile | Concerted | 1.2 | Cycloadduct and Copolymer |
| 2,3-Dimethyl-1,3-butadiene + Acrylonitrile | Concerted | 2.5 | Cycloadduct and Copolymer |
This table presents computational and experimental findings on the reaction pathways for acrylonitrile with different dienes, highlighting the general preference for a concerted mechanism. reddit.comorgsyn.org
The Diels-Alder reaction is typically exothermic, with the formation of stable sigma bonds from less stable pi bonds releasing a significant amount of energy. The thermal oxidation and degradation of polymers containing acrylonitrile and butadiene, such as ABS resins, have been studied, revealing exothermic onsets that can be as low as 193°C in dynamic scanning tests and even lower under isothermal conditions. organic-chemistry.orgtaylorandfrancis.com This inherent exothermicity requires careful temperature control during the synthesis of this compound to prevent runaway reactions and ensure safety, particularly on an industrial scale.
A primary byproduct in the reaction of some dienes with acrylonitrile is the formation of copolymers via a competing stepwise diradical pathway. reddit.comorgsyn.org While the concerted Diels-Alder reaction is often favored, if the energy barrier for the formation of a diradical intermediate is comparable to that of the concerted transition state, a mixture of the desired cycloadduct and undesired polymer can result. reddit.com Control over byproduct formation is achieved by optimizing reaction conditions such as temperature, pressure, and reaction time to favor the kinetically controlled Diels-Alder pathway over the radical polymerization route. The use of Lewis acid catalysts can also enhance the rate and selectivity of the Diels-Alder reaction, often allowing it to proceed at lower temperatures, which further suppresses polymerization side reactions. rsc.org
Nucleophilic Substitution Approaches
An alternative strategy for synthesizing this compound involves the formation of the cyclohexane (B81311) ring first, followed by the introduction of the double bond and the nitrile functional group through substitution and elimination reactions.
This multi-step approach begins with cyclohexene as the starting material.
Step 1: Bromination of Cyclohexene The first step is the electrophilic addition of bromine (Br₂) across the double bond of cyclohexene. This reaction proceeds readily in a non-nucleophilic solvent like carbon tetrachloride to yield trans-1,2-dibromocyclohexane (B146542). The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the face opposite to the bromonium bridge. This anti-addition mechanism results specifically in the trans diastereomer. Careful temperature control is necessary to minimize side reactions, such as allylic substitution. orgsyn.org
Step 2: Elimination and Cyanation The conversion of trans-1,2-dibromocyclohexane to this compound is a more complex transformation. It requires the elimination of two molecules of hydrogen bromide (HBr) to re-form a double bond and the substitution of a bromine atom with a cyanide group. This can be conceptualized as a sequence of dehydrobromination followed by nucleophilic substitution.
Use of Sodium Cyanide as Cyanide Source
Sodium cyanide (NaCN) serves as a common and cost-effective cyanide source in the synthesis of nitriles, including derivatives of cyclohexanecarbonitrile (B123593). Its application typically involves nucleophilic substitution reactions where the cyanide anion (CN⁻) displaces a leaving group on a cyclohexyl or related precursor. The synthesis of nitriles from alkyl halides, for instance, is a well-established method where sodium cyanide is employed. Illustratively, benzyl (B1604629) cyanide can be synthesized by reacting benzyl chloride with sodium cyanide. wikipedia.org While direct cyanation of cyclohexene to produce this compound using sodium cyanide is not the most common method, related syntheses often utilize this reagent. For example, in the preparation of cyclohexanone (B45756) cyanohydrin, a precursor for various nitrile compounds, sodium cyanide can be reacted with cyclohexanone. prepchem.com
The production of sodium cyanide itself is a well-defined industrial process. One method involves the absorption of hydrogen cyanide (HCN) synthesis gas, which also contains carbon oxides and water, into an aqueous solution of sodium hydroxide (B78521). google.com This reaction is followed by an evaporative crystallization process to produce anhydrous sodium cyanide crystals. google.com The temperature of the absorption process is preferably maintained between 70°C and 100°C. google.com
| Reactant 1 | Reactant 2 | Product | Application |
| Benzyl chloride | Sodium cyanide | Benzyl cyanide | Illustrative SN2 cyanation wikipedia.org |
| Cyclohexanone | Sodium cyanide | Cyclohexanone cyanohydrin | Precursor synthesis prepchem.com |
| Hydrogen cyanide gas | Aqueous sodium hydroxide | Sodium cyanide solution | Industrial production of NaCN google.com |
Catalytic Systems in Nucleophilic Cyanation
Catalytic systems are crucial in modern organic synthesis for the nucleophilic cyanation of various substrates, offering milder reaction conditions and improved selectivity. While stoichiometric cyanide sources like sodium cyanide are common, catalytic methods often employ transition metals to facilitate the introduction of the cyanide group. Palladium-catalyzed cyanations of aryl halides have been extensively studied, typically using potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂) as the cyanide source. wikipedia.org To mitigate toxicity, potassium ferricyanide (B76249) has also been utilized. wikipedia.org
Nickel-catalyzed cyanations have emerged as a valuable alternative, avoiding the use of precious metals. snnu.edu.cn These systems can utilize sources like benzyl cyanide or acetonitrile (B52724) for the cyano group through reductive C-C bond cleavage. snnu.edu.cn For the synthesis of aryl nitriles, various palladium- and nickel-based catalytic systems have been developed for the cyanation of aryl halides, aryl sulfonates, and other derivatives. organic-chemistry.org For instance, a general method for the cyanation of hetero(aryl) chlorides uses a NiCl₂·6H₂O/dppf/Zn catalytic system with Zn(CN)₂ as the cyanide source and DMAP as an additive. organic-chemistry.org
In the context of photoredox catalysis, an acridinium (B8443388) photoredox catalyst has been used for the direct C-H cyanation of arenes with trimethylsilyl (B98337) cyanide under an aerobic atmosphere at room temperature. nih.gov This method is compatible with a range of functional groups. nih.gov
| Catalyst System | Cyanide Source | Substrate | Key Features |
| Palladium-based | KCN or Zn(CN)₂ | Aryl halides | Widely explored for aryl nitriles wikipedia.org |
| Nickel-based | Benzyl cyanide, Acetonitrile | Aryl halides | Avoids precious metals snnu.edu.cn |
| NiCl₂·6H₂O/dppf/Zn | Zn(CN)₂ | Hetero(aryl) chlorides | Mild conditions, broad scope organic-chemistry.org |
| Acridinium photoredox catalyst | Trimethylsilyl cyanide | Arenes | Room temperature, aerobic C-H cyanation nih.gov |
Oxidation-Cyanation Strategies
Cyclohexanone Oxidation followed by Cyanation
A common strategy for the synthesis of cyclohexanecarbonitrile derivatives involves the use of cyclohexanone as a starting material. Cyclohexanone can be produced through the oxidation of cyclohexane. One efficient catalytic system for this oxidation uses N-hydroxyphthalimide (NHPI) as a catalyst with cocatalysts such as Co(OAc)₂, Cr(OAc)₃, and AlCl₃ in acetonitrile. researchgate.net Under optimized conditions (75°C, 1.0 MPa O₂, 6 h), this system can achieve a 54.4% conversion of cyclohexane with 93.2% selectivity for cyclohexanone. researchgate.net
Once cyclohexanone is obtained, it can undergo cyanation to form cyclohexanone cyanohydrin. This reaction is typically carried out by treating cyclohexanone with a cyanide source like hydrogen cyanide (HCN) or sodium cyanide. prepchem.com For example, injecting cyclohexanone into a solution of HCN in aqueous sodium carbonate leads to the formation of cyclohexanone cyanohydrin. prepchem.com This cyanohydrin is a key intermediate that can be further transformed into various nitrile-containing compounds. scirp.org For instance, multi-step one-pot processes starting from cyclohexanone have been developed for the high-yielding synthesis of cyclohexanecarbonitrile. scirp.org
| Starting Material | Reagents/Catalysts | Intermediate/Product | Significance |
| Cyclohexane | O₂, NHPI, Co(OAc)₂, Cr(OAc)₃, AlCl₃ | Cyclohexanone | Efficient catalytic oxidation researchgate.net |
| Cyclohexanone | HCN, Na₂CO₃ | Cyclohexanone cyanohydrin | Key intermediate for nitrile synthesis prepchem.com |
| Cyclohexanone | Multi-step one-pot process | Cyclohexanecarbonitrile | Industrial application potential scirp.org |
Conjugate Cyanation via Diethylaluminum Cyanide
Conjugate cyanation is a powerful method for introducing a cyanide group at the β-position of α,β-unsaturated carbonyl compounds. Diethylaluminum cyanide (Et₂AlCN) is a notable reagent for this transformation. The hydrocyanation of α,β-unsaturated aldehydes and ketones with diethylaluminum cyanide can lead to the formation of β-cyano carbonyl compounds. scispace.com For instance, the conjugate addition of diethylaluminum cyanide to an enone can yield a β-cyano addition product. scispace.com This method has been applied to various substrates, including steroidal α,β-unsaturated carboxylic acid derivatives. scispace.com
The reaction of 3β-acetoxy-5α-cholest-8(14)-en-7-one with diethylaluminum cyanide results in the formation of the corresponding 14α-cyano-7-ketone through conjugate hydrocyanation. scispace.com This demonstrates the utility of diethylaluminum cyanide in achieving 1,4-addition of the cyanide group to complex molecular scaffolds. The resulting β-cyano ketones are versatile intermediates for further synthetic manipulations.
| Substrate | Reagent | Product Type | Key Feature |
| α,β-Unsaturated enone | Diethylaluminum cyanide | β-cyano ketone | Conjugate addition scispace.com |
| Steroidal α,β-unsaturated carboxylic acid derivatives | Diethylaluminum cyanide | β-cyanocarboxylic esters | Application in complex molecules scispace.com |
| 3β-acetoxy-5α-cholest-8(14)-en-7-one | Diethylaluminum cyanide | 14α-cyano-7-ketone | Stereoselective hydrocyanation scispace.com |
Stereoselective and Enantioselective Synthesis
Asymmetric Diels-Alder Reactions for Chiral Analogs
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings, capable of creating up to four chiral centers in a single step. wiley-vch.de The development of asymmetric versions of this reaction is of paramount importance for the synthesis of enantiomerically pure cyclic compounds, including chiral analogs of this compound.
Chiral Lewis acids are frequently employed as catalysts to induce enantioselectivity in Diels-Alder reactions. wiley-vch.de For example, chiral boron complexes containing both Lewis acid and Brønsted acid units have been used to catalyze the cycloaddition between methacrolein (B123484) and cyclopentadiene with high enantioselectivity. wiley-vch.de The use of chiral auxiliaries attached to the dienophile is another effective strategy. N-acyloxazolidinones, for instance, have been successfully used as chiral auxiliaries in Diels-Alder reactions, with diethylaluminum chloride (Et₂AlCl) as a Lewis acid promoter, leading to high diastereoselectivity. harvard.edu
The reaction of a diene with a dienophile containing a nitrile group, or a group that can be converted to a nitrile, in the presence of a chiral catalyst can provide a pathway to chiral analogs of this compound. The choice of the chiral catalyst or auxiliary is critical for controlling the stereochemical outcome. nih.gov For instance, a chiral cobalt(II) complex of a chiral N,N'-dioxide has been used for the asymmetric catalytic Diels-Alder reaction of racemic norcaradienes with enones, achieving high diastereo- and enantioselectivity. nih.gov
| Diene | Dienophile | Catalyst/Auxiliary | Outcome |
| Cyclopentadiene | Methacrolein | Chiral boron complex | High enantiomeric excess wiley-vch.de |
| Various dienes | N-Acyloxazolidinone | Diethylaluminum chloride | High diastereoselectivity harvard.edu |
| Racemic norcaradienes | Enone derivatives | Chiral cobalt(II) complex | High diastereo- and enantioselectivity nih.gov |
Biocatalytic Approaches for Chiral Intermediates
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the high chemo-, regio-, and stereoselectivity of enzymes. nih.govnih.gov For the synthesis of chiral derivatives of this compound, multi-enzyme cascade reactions have been developed to produce high-value chiral intermediates from simple, prochiral starting materials. nih.govacs.org
Ene reductases (ERs) from the Old Yellow Enzyme (OYE) family are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. acsgcipr.orgnih.gov They are particularly useful for reducing α,β-unsaturated compounds, including those with a nitrile activating group. acsgcipr.org Alcohol dehydrogenases (ADHs) are another class of oxidoreductases that catalyze the reversible reduction of ketones to secondary alcohols, establishing a chiral center in the process. almacgroup.com
A one-pot, three-step enzymatic cascade has been designed to synthesize (1S,3R)-3-hydroxycyclohexanecarbonitrile, a key chiral building block, starting from cyclohexene-1-nitrile. acs.org In this cascade, an ene reductase reduces the C=C double bond of an intermediate, 3-oxocyclohex-1-ene-1-carbonitrile, to form 3-oxocyclohexane-1-carbonitrile. nih.govacs.org Subsequently, an alcohol dehydrogenase reduces the ketone to the corresponding alcohol, setting the second stereocenter with high selectivity. acs.org The screening of a panel of ERs and ADHs was critical to identifying suitable enzymes for this transformation. acs.org
A key challenge in the biocatalytic synthesis of hydroxylated cyclohexanes from simple cyclohexenes is the introduction of an oxygen functionality at the allylic position. Unspecific peroxygenases (UPOs) are heme-thiolate enzymes that can catalyze a wide range of oxyfunctionalization reactions using hydrogen peroxide as the oxidant. nih.govfrontiersin.org
In the synthesis of (1S,3R)-3-hydroxycyclohexanecarbonitrile, the initial and pivotal step is the regioselective allylic oxidation of the starting material, this compound. acs.org After several chemical strategies proved unsuccessful, an unspecific peroxygenase from Agrocybe aegerita (rAaeUPO, variant PaDa-1) was found to effectively catalyze this C-H oxyfunctionalization. nih.gov This enzymatic step introduces a ketone functional group to produce 3-oxocyclohex-1-ene-1-carbonitrile, which then enters the subsequent reduction steps catalyzed by ERs and ADHs. nih.govacs.org The UPO-catalyzed reaction demonstrated good regio- and chemoselectivity, proceeding with up to a 50% yield for the desired unsaturated ketone. nih.gov
Lipase-mediated kinetic resolution is a widely used biocatalytic method for separating the enantiomers of a racemic mixture. nih.gov This technique is particularly effective for resolving racemic alcohols and esters. d-nb.info The lipase (B570770) selectively catalyzes the acylation or hydrolysis of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiopurified substrate from the transformed product. nih.govd-nb.info
While not reported as a direct step in a completed synthesis of this compound, this method is a viable strategy for preparing chiral intermediates that could be used in its synthesis. For example, if a synthetic route produced a racemic alcohol derivative of cyclohexene, a lipase such as that from Candida antarctica B (CALB) or Pseudomonas cepacia could be used to resolve the enantiomers. d-nb.infopolimi.it The reaction can be performed via hydrolysis of a corresponding racemic ester or through the transesterification of the racemic alcohol. d-nb.info This approach can yield enantiopure alcohols and esters with high enantiomeric excess (often >90%) at around 50% conversion, providing access to valuable chiral building blocks. d-nb.info
Directed Evolution for Enhanced Regio- and Enantioselectivity
Directed evolution has become a pivotal technology for engineering enzymes with improved or novel properties for use as biocatalysts in chemical synthesis. nih.govresearchgate.net This process mimics natural evolution in a laboratory setting, involving iterative rounds of gene diversification, expression, and high-throughput screening to identify enzyme variants with desired traits. nih.govresearchgate.netillinois.edu For the synthesis of complex molecules like derivatives of this compound, directed evolution can be instrumental in controlling two key outcomes: regioselectivity and enantioselectivity.
Regioselectivity, the control of reaction at a specific site in a molecule with multiple reactive sites, and enantioselectivity, the preferential formation of one enantiomer over the other, are critical for producing pure, active compounds. mpg.dewikipedia.org Natural enzymes often exhibit some level of selectivity, but it may be insufficient for industrial applications or specific synthetic targets. mpg.denih.gov Directed evolution addresses these limitations by creating vast libraries of enzyme mutants and then identifying those with significantly enhanced selectivity. nih.govacs.org
The general workflow for directed evolution involves:
Gene Diversification : Introducing random mutations into the gene of a target enzyme using techniques like error-prone PCR or DNA shuffling.
Library Creation : Inserting the mutated genes into a suitable host organism (e.g., bacteria or yeast) to create a library of enzyme variants.
Screening/Selection : Developing a high-throughput assay to rapidly test the enzyme variants for the desired property, such as improved enantioselectivity in a specific reaction. nih.gov
Iteration : Using the genes of the most successful variants as templates for subsequent rounds of mutation and screening until the desired level of selectivity is achieved. nih.govmpg.de
For instance, in a process analogous to what could be applied to this compound derivatives, machine learning-assisted directed evolution has been used to improve the diastereoselectivity of a ketoreductase for the synthesis of dihydrotetrabenazine. This approach not only identified variants with significantly improved selectivity but also demonstrated the potential to explore a larger sequence space more efficiently than traditional methods. acs.org Through such techniques, enzymes can be tailored to catalyze reactions with exceptionally high regio- and enantioselectivity, leading to more efficient and sustainable synthetic routes for chiral molecules.
Multi-Component and One-Pot Synthetic Strategies
A one-pot synthesis is defined as a process where a reactant is subjected to successive chemical reactions in a single reactor, which is a broader definition that can include MCRs as well as other multi-step sequences where intermediates are not isolated. This methodology is central to improving process efficiency and sustainability.
Advantages in Atom Economy and Sustainability Metrics
One of the most significant advantages of multi-component and one-pot strategies is the improvement in atom economy. Atom economy, a core principle of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.com MCRs, by their nature, are designed to maximize this incorporation, thereby minimizing the generation of byproducts and waste. mdpi.com
The benefits of these strategies extend to several key sustainability metrics:
Reduced Waste : By telescoping multiple reaction steps into a single operation, the need for intermediate work-up and purification steps is eliminated, significantly reducing the generation of chemical waste.
Energy Efficiency : Consolidating multiple reactions into a single pot reduces the energy required for heating, cooling, and separations.
Time and Cost Savings : The reduction in steps and handling leads to shorter synthesis times and lower operational costs.
These advantages make one-pot and multi-component reactions highly attractive for industrial applications where economic and environmental performance are critical.
Regioselective Functionalization Control
Controlling regioselectivity is a fundamental challenge in organic synthesis, particularly when a molecule possesses multiple potential reaction sites. nih.gov In the context of multi-component reactions, achieving high regioselectivity is crucial for synthesizing a specific desired isomer out of many possibilities. nih.gov The reaction conditions, catalysts, and the nature of the substrates can all be manipulated to direct the reaction toward a single constitutional isomer. wikipedia.org
Several strategies are employed to control regioselectivity in MCRs:
Catalyst Control : The choice of catalyst, such as a specific transition metal or Brønsted acid, can direct the reactants to combine in a specific orientation. Ligands attached to metal catalysts can play a particularly crucial role in influencing the regiochemical outcome of a reaction. nih.gov
Reaction Conditions : Parameters such as temperature can be a key determinant in regioselectivity. For example, in certain reactions, lower temperatures may favor one isomer (kinetic product) while higher temperatures favor another (thermodynamic product). mdpi.com
Substrate Control : The inherent electronic and steric properties of the starting materials can direct the regioselectivity of the bond-forming events.
By carefully designing the reaction, chemists can achieve high levels of control over the functionalization of complex molecules like this compound, enabling the synthesis of specific derivatives for various applications.
Derivatization Strategies from this compound
The chemical structure of this compound offers multiple sites for further functionalization, making it a versatile building block in organic synthesis. The primary points of reactivity are the nitrile group and the carbon-carbon double bond within the cyclohexene ring. Strategic modification of these functional groups allows for the creation of a wide array of derivative compounds.
Modifications of the Nitrile Group
The nitrile (or cyano) group is a highly versatile functional group that can be transformed into a variety of other functionalities. These transformations are fundamental in synthetic organic chemistry for introducing nitrogen-containing groups into a molecule.
Reduction to Primary Amines
One of the most common and synthetically useful transformations of the nitrile group is its reduction to a primary amine (-CH₂NH₂). This reaction effectively converts this compound into (cyclohex-3-en-1-yl)methanamine. The reduction can be achieved using several powerful reducing agents.
Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This process is often considered a "greener" alternative to using metal hydrides, though it may require elevated temperature and pressure.
Below is a table summarizing common reagents used for the reduction of nitriles to primary amines.
| Reagent | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by H₂O/acid workup | A very powerful and common reducing agent for nitriles. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd, Pt, or Ni catalyst, often with heat/pressure | A versatile method; catalyst choice can influence reaction conditions. |
| Diisopropylaminoborane | Catalytic LiBH₄ in THF | Reduces a variety of nitriles in excellent yields, can be selective in the presence of esters. nih.gov |
| Ammonia Borane | Thermal decomposition conditions | Reduces nitriles to primary amines in good yields without a catalyst. |
This reduction provides a direct route to primary amines, which are themselves important precursors for the synthesis of amides, imines, and other nitrogen-containing compounds, further expanding the synthetic utility of this compound.
Hydrolysis to Carboxylic Acids and Amides
The nitrile functionality of this compound is a versatile precursor that can be hydrolyzed to yield either the corresponding carboxylic acid or amide under controlled acidic or basic conditions. This transformation is a fundamental method for introducing valuable functional groups in organic synthesis.
The hydrolysis of nitriles to carboxylic acids typically proceeds in two stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. The reaction can be catalyzed by either acid or base. In the presence of a strong acid such as sulfuric acid and excess water, this compound can be converted to 3-cyclohexene-1-carboxylic acid. The reaction is generally carried out at elevated temperatures, for instance, between 80 °C and 120 °C. The amount of acid used is typically in the range of 1.5 to 4 equivalents with respect to the nitrile.
Alternatively, careful control of reaction conditions can allow for the isolation of the intermediate amide, 3-cyclohexene-1-carboxamide. Milder reaction conditions, such as using a limited amount of water or specific reagents, can favor the formation of the amide. For instance, the hydrolysis of a related cyclohexanecarbonitrile derivative to the corresponding amide has been reported. google.com
The general mechanism for acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water, followed by proton transfer and tautomerization, yields the amide. Further hydrolysis of the amide under these conditions leads to the carboxylic acid and an ammonium (B1175870) salt.
In a similar vein, base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, which, after protonation, forms the amide. Continued heating in the basic solution will then hydrolyze the amide to a carboxylate salt, which is protonated in a final acidic workup step to yield the carboxylic acid.
Nucleophilic Substitutions of the Nitrile Group
While the direct substitution of the entire nitrile group via an SN2-type reaction is not a typical transformation for nitriles, the term "nucleophilic substitution" in this context often refers to the nucleophilic addition to the carbon-nitrogen triple bond, which effectively substitutes the pi bonds with new sigma bonds. These reactions transform the nitrile group into other functional groups.
A prominent example of this reactivity is the addition of organometallic reagents, such as Grignard reagents. The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of an intermediate imine after the initial nucleophilic addition of the 'R' group to the electrophilic nitrile carbon. This intermediate is then hydrolyzed in a subsequent aqueous acidic workup step to yield a ketone. masterorganicchemistry.commasterorganicchemistry.com This two-step process provides an effective method for the synthesis of ketones where the nitrile carbon becomes the carbonyl carbon.
The mechanism involves the nucleophilic attack of the carbanion-like 'R' group from the Grignard reagent on the nitrile carbon, breaking the carbon-nitrogen pi bonds. The resulting magnesium salt of the imine is stable until the addition of aqueous acid, which protonates the nitrogen and facilitates hydrolysis to the corresponding ketone.
Another important transformation of the nitrile group that can be classified under this category is its reduction to a primary amine. While this is a reduction rather than a substitution in the traditional sense, it involves the nucleophilic addition of hydride ions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group of this compound to an aminomethyl group (-CH₂NH₂), yielding (cyclohex-3-en-1-yl)methanamine.
Transformations of the Cyclohexene Ring
Allylic Oxidations and Hydroxylations
The allylic position of the cyclohexene ring in this compound is susceptible to oxidation, providing a strategic entry point for the introduction of oxygen-containing functional groups. Both chemical and enzymatic methods have been developed for this purpose.
Chemical allylic oxidation of this compound to produce 3-oxocyclohex-1-ene-1-carbonitrile can be achieved using reagents such as tert-butyl hydroperoxide (tBuOOH) in the presence of a catalyst like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). nih.govacs.org This reaction introduces a ketone functionality at the allylic position, creating a valuable intermediate for further synthetic manipulations.
Enzymatic strategies for allylic oxidation offer the advantages of high selectivity and mild reaction conditions. Unspecific peroxygenases (UPOs) have been shown to catalyze the allylic oxidation of cyclohexene-1-nitrile with high chemo- and regioselectivity. nih.govacs.org These enzymes utilize hydrogen peroxide as the oxidant and can function at significant substrate loadings, sometimes without the need for organic cosolvents. This biocatalytic approach has been employed in the synthesis of (1S,3R)-3-hydroxycyclohexanecarbonitrile, a key building block for active pharmaceutical ingredients. nih.govacs.org The enzymatic reaction can lead to the formation of both the allylic alcohol (hydroxylation) and the corresponding ketone (oxidation).
Below is a table summarizing selected conditions for the allylic oxidation of this compound.
| Method | Reagents/Catalyst | Product(s) | Key Features |
|---|---|---|---|
| Chemical Oxidation | tBuOOH, PhI(OAc)₂, K₂CO₃ in butyl butyrate (B1204436) at -20 °C | 3-oxocyclohex-1-ene-1-carbonitrile | Chemical route to the allylic ketone. nih.govacs.org |
| Enzymatic Oxidation | Unspecific Peroxygenase (UPO), H₂O₂ in a buffer solution | 3-oxocyclohex-1-ene-1-carbonitrile and/or 3-hydroxycyclohex-1-ene-1-carbonitrile | High chemo- and regioselectivity, mild conditions, potential for enantioselectivity. nih.govacs.org |
Cycloaddition Reactions (e.g., [3+2] and [4+2])
The double bond in the cyclohexene ring of this compound can participate in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems. The electron-withdrawing nature of the nitrile group can activate the double bond, making it a more reactive dienophile in [4+2] cycloadditions, commonly known as Diels-Alder reactions. masterorganicchemistry.com
In a Diels-Alder reaction, this compound would act as the dienophile, reacting with a conjugated diene to form a new six-membered ring. The stereochemistry of the resulting bicyclic product is well-defined, making this a highly valuable transformation in stereocontrolled synthesis. While specific examples with this compound as the dienophile are not extensively documented in readily available literature, its structural features suggest it would be a competent reaction partner.
The alkene moiety can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azides, and nitrones. uchicago.edu These reactions lead to the formation of five-membered heterocyclic rings fused to the cyclohexene core. Such reactions are a cornerstone of heterocyclic chemistry, allowing for the rapid assembly of complex molecular architectures. The specific reactivity and regioselectivity of these cycloadditions would depend on the nature of the 1,3-dipole employed.
Annulations and Alkylation Strategies
Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy for building complex cyclic systems. Phosphine-catalyzed [4+2] annulations of α-alkylallenoates with activated olefins have been reported as an efficient method for the synthesis of functionalized cyclohexenes. scispace.com This type of methodology could potentially be adapted for reactions involving this compound derivatives to construct more elaborate carbocyclic frameworks.
Alkylation strategies can also be employed to functionalize the cyclohexene ring. For instance, the sequential addition of Grignard reagents to 3-oxo-1-cyclohexene-1-carbonitrile, an oxidized derivative of this compound, followed by alkylation, allows for the stereoselective installation of new carbon-carbon bonds. nih.gov This leads to the formation of highly substituted cyclohexene derivatives. Such strategies highlight the utility of transforming the basic cyclohexene core into a more complex and functionalized scaffold.
Electrophilic Additions and Functionalization
The carbon-carbon double bond in this compound is susceptible to electrophilic attack, a fundamental reaction of alkenes. This allows for the introduction of a wide variety of functional groups across the double bond.
A classic example is the addition of halogens, such as bromine (Br₂). The reaction of this compound with bromine would be expected to proceed via a bromonium ion intermediate, leading to the formation of a dibromo-substituted cyclohexane derivative. chemguide.co.uklibretexts.org The approaching pi bond of the cyclohexene induces a dipole in the bromine molecule, initiating the electrophilic attack. The resulting product would be a trans-1,2-dibromide, due to the anti-addition mechanism.
Similarly, the addition of hydrogen halides (HX, such as HBr) would also proceed through an electrophilic addition mechanism. This reaction would likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of a carbocation intermediate at the more substituted position. The subsequent attack by the halide ion would yield the corresponding halo-substituted cyclohexanecarbonitrile. The regioselectivity of this reaction could be influenced by the electronic effects of the nitrile group.
Other electrophilic additions, such as hydration (addition of water in the presence of an acid catalyst) and hydroboration-oxidation, could also be applied to functionalize the double bond of this compound, leading to the formation of alcohols with different regioselectivities.
Mechanistic Investigations of Reactions Involving 3 Cyclohexene 1 Carbonitrile
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving the cyclohexene (B86901) moiety are fundamental to predicting reaction feasibility and rates. While specific kinetic and thermodynamic data for reactions of 3-cyclohexene-1-carbonitrile are not extensively documented in readily available literature, computational studies on analogous systems, such as the Diels-Alder reaction of 1,3-cyclohexadiene (B119728), provide valuable insights into the energetic landscape of reactions involving the cyclohexene ring.
Table 1: Calculated Kinetic and Thermodynamic Parameters for the Diels-Alder Reaction of 1,3-Cyclohexadiene with Substituted Ethenes researchgate.net
| Dienophile Substituent | Activation Enthalpy (ΔH*) (kJ/mol) | Activation Energy (Ea) (kJ/mol) | Gibbs Free Energy of Activation (ΔG*) (kJ/mol) | Enthalpy of Reaction (ΔH_reaction) (kJ/mol) |
|---|---|---|---|---|
| -H | 109.794 | 112.273 | 115.158 | -145.945 |
| -OH | 121.768 | 124.247 | 128.324 | -145.945 |
The exothermicity of these reactions, as indicated by the negative enthalpy of reaction, suggests that the formation of the cyclohexene product is thermodynamically favorable. researchgate.net The spontaneity of the reaction is further supported by a negative Gibbs free energy of reaction. researchgate.net In the context of this compound, the electron-withdrawing nature of the nitrile group is expected to influence the thermodynamics and kinetics of reactions at the double bond.
Transition State Analysis and Reaction Pathways
Transition state analysis provides a molecular-level understanding of how reactions proceed. For reactions involving this compound, particularly in catalyzed processes, the geometry and energy of the transition state dictate the reaction pathway and stereochemical outcome.
In palladium-catalyzed reactions, such as allylic substitutions, the formation of a π-allylpalladium complex is a key intermediate. The transition state for the nucleophilic attack on this complex determines the regioselectivity of the reaction. researchgate.net Computational studies on related systems have shown that the nature of the ligand on the palladium catalyst and the substituents on the allyl moiety can influence the stability of different transition states, thereby directing the nucleophile to a specific carbon atom. researchgate.net
For Diels-Alder reactions, the transition state is typically a concerted, six-membered ring structure. libretexts.org DFT calculations on the dimerization of 1,3-cyclohexadiene have identified both concerted and stepwise reaction pathways leading to different cycloadducts. libretexts.org The relative energies of the transition states for these pathways determine the product distribution. The presence of the nitrile group in this compound can be expected to polarize the double bond, potentially favoring asynchronous transition states in cycloaddition reactions.
Role of Catalysts and Reaction Conditions in Mechanism Alteration
Catalysts play a pivotal role in altering reaction mechanisms, often by providing lower energy pathways and enabling reactions that would otherwise be slow or non-existent.
Transition Metal Catalysis (e.g., Pd-catalyzed reactions)
Palladium catalysts are widely used for the functionalization of alkenes. acs.org In the context of this compound, palladium can catalyze a variety of transformations, including allylic alkylation, amination, and oxidation. The general mechanism for palladium-catalyzed allylic substitution involves the following key steps:
Oxidative Addition: The Pd(0) catalyst reacts with the allylic substrate (which may require a leaving group at the allylic position) to form a π-allylpalladium(II) complex.
Nucleophilic Attack: A nucleophile attacks one of the terminal carbons of the π-allyl ligand.
Reductive Elimination: The product is released, and the Pd(0) catalyst is regenerated.
The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is influenced by both electronic and steric factors of the π-allyl intermediate and the nature of the nucleophile and ligands on the palladium. nih.gov The nitrile group in this compound can influence the electronic properties of the π-allylpalladium intermediate, thereby affecting the regiochemical outcome.
Lewis Acid Catalysis (e.g., AlCl₃, ZrCl₄)
Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃) and zirconium tetrachloride (ZrCl₄), can catalyze a range of reactions by activating either the electrophile or the nucleophile. dtu.dk In reactions involving this compound, a Lewis acid can coordinate to the nitrogen atom of the nitrile group, increasing its electron-withdrawing effect and activating the double bond towards nucleophilic attack. dtu.dk
Alternatively, in reactions like the Michael addition, a Lewis acid can activate an α,β-unsaturated carbonyl compound, facilitating the addition of a nucleophile. dtu.dk While specific studies on this compound are scarce, ZrCl₄ has been shown to be an efficient catalyst for the Michael addition of various nucleophiles to α,β-unsaturated olefins. dtu.dk The mechanism typically involves the coordination of the Lewis acid to the carbonyl oxygen, which enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.
Enzyme-Catalyzed Reaction Mechanisms
Enzymes, particularly lipases, are powerful catalysts for the transformation of organic molecules with high chemo-, regio-, and enantioselectivity. dtu.dk Lipases are commonly employed for the hydrolysis of esters and can also be used for the resolution of racemic mixtures.
The hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid or amide can potentially be achieved using nitrilase enzymes. The generally accepted mechanism for lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine hydroxyl group, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the substrate (in this case, the nitrile carbon after hydration). This leads to the formation of a tetrahedral intermediate, which then collapses to release the product and regenerate the enzyme. nih.gov The kinetics of lipase-catalyzed reactions often follow Michaelis-Menten kinetics, where the enzyme forms a complex with the substrate before the catalytic step. dtu.dk
Influence of Substituents on Reactivity and Regioselectivity
Substituents on the cyclohexene ring or the nitrile group can significantly impact the reactivity and regioselectivity of reactions involving this compound.
The nitrile group itself is a strong electron-withdrawing group due to the polarity of the carbon-nitrogen triple bond. This electronic effect can influence the reactivity of the double bond in several ways:
Electrophilic Additions: The electron-withdrawing nature of the nitrile group can deactivate the double bond towards electrophilic attack by reducing its electron density.
Nucleophilic Additions: Conversely, in reactions where the cyclohexene ring acts as an electrophile (e.g., conjugate addition), the nitrile group can enhance reactivity.
Regioselectivity: The nitrile group can direct incoming reagents to specific positions on the ring. For instance, in hydrofunctionalization reactions, the regioselectivity of the addition across the double bond can be influenced by the electronic and steric effects of the nitrile group. nih.gov
The position and electronic nature of other substituents on the cyclohexene ring would further modulate these effects. For example, an electron-donating group on the ring could counteract the deactivating effect of the nitrile group in electrophilic additions. In Diels-Alder reactions, the regioselectivity is governed by the electronic matching of the diene and dienophile, and substituents play a crucial role in determining the orbital coefficients that guide the bond formation. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are instrumental in this regard, providing a balance between accuracy and computational cost.
Density Functional Theory (DFT) for Electronic Structure and Reactive Sites
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bhu.ac.in It has become a popular tool for calculating molecular properties and has been extensively used to compute the electronic structure of molecules in both gas and aqueous phases. For 3-Cyclohexene-1-carbonitrile, DFT calculations can elucidate the distribution of electron density, which is key to identifying the molecule's reactive sites.
The primary reactive centers in this compound are the carbon-carbon double bond (C=C) of the cyclohexene (B86901) ring and the nitrile group (-C≡N). The π-electrons of the double bond create a region of high electron density, making it susceptible to electrophilic attack. Conversely, the nitrogen atom of the nitrile group possesses a lone pair of electrons and exhibits nucleophilic character. The molecular electrostatic potential (MEP) surface, a feature that can be calculated using DFT, visually represents these reactive regions, indicating sites for electrophilic and nucleophilic attack. researchgate.net
| Reactive Site | Functional Group | Predicted Reactivity | Potential Reactions |
|---|---|---|---|
| C=C Double Bond | Alkene | Nucleophilic | Electrophilic Addition (e.g., Halogenation, Hydrohalogenation) |
| Nitrile Nitrogen | Nitrile | Nucleophilic / Basic | Coordination to Lewis acids, Protonation |
| Nitrile Carbon | Nitrile | Electrophilic | Nucleophilic Addition (e.g., Grignard reagents, Hydride reduction) |
HOMO/LUMO Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A molecule with a small HOMO-LUMO gap is generally more reactive than one with a large gap. researchgate.net For this compound, the HOMO is expected to be localized primarily on the C=C double bond, the most electron-rich part of the molecule. The LUMO is likely to be a π* antibonding orbital distributed over the C=C and C≡N groups. DFT calculations are a preferred method for accurately predicting these orbital energies and the resulting energy gap. nih.gov
| Parameter | Typical Calculated Value (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | -7.0 to -6.0 | Indicates electron-donating ability (nucleophilicity) |
| ELUMO | -1.0 to 0.0 | Indicates electron-accepting ability (electrophilicity) |
| Energy Gap (ΔE) | 6.0 to 7.0 | A large gap suggests high kinetic stability and low reactivity |
Conformational Analysis and Stability
The cyclohexene ring in this compound is not planar. Due to the presence of the sp² hybridized carbons of the double bond, the ring adopts a "half-chair" or "sofa" conformation as its most stable form. In this conformation, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane.
The nitrile substituent at the C1 position can exist in two primary orientations: pseudo-axial and pseudo-equatorial. The relative stability of these conformers is determined by steric interactions. Generally, substituents on a cyclohexane (B81311) ring prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. For cyanocyclohexanes, dipolar interactions can sometimes override normal equatorial preferences, but the small steric profile of the cyano group typically results in a strong preference for the equatorial conformer. researchgate.net Computational methods can quantify the energy difference between these conformers, confirming the most stable three-dimensional structure of the molecule.
| Conformation | Substituent Position | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Half-Chair | Pseudo-Equatorial | 0.0 (Reference) | Most Stable |
| Half-Chair | Pseudo-Axial | ~0.4 - 0.6 | Less Stable |
| Boat | - | > 5.0 | Unstable Transition State |
Molecular Dynamics Simulations
While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. This allows for the study of dynamic processes and the influence of the surrounding environment, such as a solvent or a protein binding site.
Solvent Effects on Molecular Behavior
The behavior of this compound can be significantly influenced by the solvent. MD simulations are a powerful tool for investigating these solvent effects at a molecular level. rsc.org The molecule has a non-polar hydrocarbon ring and a polar nitrile group, giving it a mixed character.
In polar solvents like water or methanol, the polar nitrile group can form dipole-dipole interactions or hydrogen bonds with solvent molecules. These interactions can stabilize the solute and may influence its conformational preferences. In non-polar solvents such as cyclohexane or carbon tetrachloride, the interactions are dominated by weaker van der Waals forces. MD simulations can track changes in molecular conformation, such as the radius of gyration (Rg) and the solvent accessible surface area (SASA), to understand how the polymer chain collapses or extends in different chemical environments. rsc.orgresearchgate.net
| Solvent Type | Example Solvents | Dominant Solute-Solvent Interaction | Expected Effect on Molecular Behavior |
|---|---|---|---|
| Polar Protic | Water, Methanol | Hydrogen Bonding, Dipole-Dipole | Strong solvation of the nitrile group; potential influence on conformational equilibrium. |
| Polar Aprotic | DMSO, Acetonitrile (B52724) | Dipole-Dipole | Good solvation of the polar nitrile group. |
| Non-Polar | Cyclohexane, CCl4 | Van der Waals Forces | Solvation driven by interactions with the hydrocarbon ring. |
Ligand-Protein Interactions in Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations. Nitrile-containing compounds can be substrates for enzymes like nitrilases, which hydrolyze nitriles to carboxylic acids. nih.gov Understanding how a substrate like this compound binds to an enzyme's active site is crucial for enzyme engineering and drug design.
Molecular docking and MD simulations are the primary computational tools for studying these ligand-protein interactions. nih.gov Docking predicts the preferred binding orientation of the molecule within the enzyme's active site. Following docking, MD simulations are used to assess the stability of the predicted pose and to observe the dynamics of the ligand-protein complex. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds between the nitrile nitrogen and amino acid residues (e.g., Asparagine, Glutamine) or hydrophobic interactions between the cyclohexene ring and non-polar residues (e.g., Leucine, Valine). This information is invaluable for understanding the mechanism of catalysis and for designing more efficient biocatalysts. nih.gov
| Molecular Moiety | Potential Interacting Residue | Type of Interaction | Role in Binding/Catalysis |
|---|---|---|---|
| Nitrile Group (-C≡N) | Asn, Gln, Ser | Hydrogen Bond | Orients the substrate for catalysis. |
| Cyclohexene Ring | Leu, Val, Ile, Phe | Hydrophobic/Van der Waals | Stabilizes the ligand in the binding pocket. |
| Nitrile Carbon | Cys (catalytic residue) | Covalent Intermediate | Key step in the enzymatic hydrolysis mechanism. |
Prediction of Spectroscopic Parameters
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a primary method for predicting the spectroscopic parameters of organic molecules. researchgate.netresearchgate.net This approach involves calculating the electronic structure of a molecule to derive properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transition energies (UV-Vis spectra).
The process begins with the optimization of the molecule's geometry to find its most stable conformation. For this compound, this would involve determining the precise bond lengths and angles of its half-chair conformation. Following geometry optimization, spectroscopic properties are calculated. For instance, NMR shielding tensors can be computed and then converted into chemical shifts, which can be compared with experimental data for structure verification. Similarly, vibrational frequencies are obtained from the calculation of the second derivatives of the energy with respect to atomic displacements.
These theoretical calculations are invaluable for several reasons. They can aid in the assignment of complex experimental spectra, help to distinguish between different isomers, and provide a deeper understanding of how the electronic structure influences the spectroscopic properties. While no specific computational studies providing a full set of predicted spectroscopic data for this compound are readily available in the cited literature, the general methodologies are well-established for cyclohexene derivatives. mdpi.comacs.org The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. researchgate.netresearchgate.net
Below is an illustrative data table showing the kind of predicted NMR data that can be generated for the carbon atoms of this compound using DFT calculations. The values are hypothetical and based on typical shifts for similar structures.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH-CN) | 25-35 |
| C2, C6 (CH2) | 20-30 |
| C3, C4 (CH=CH) | 125-135 |
| C5 (CH2) | 20-30 |
| CN (Nitrile) | 118-125 |
Computational Modeling for Catalyst Design and Optimization
Computational modeling is a cornerstone in the modern design and optimization of catalysts for chemical reactions, including the synthesis of this compound via the Diels-Alder reaction of 1,3-butadiene (B125203) and acrylonitrile (B1666552). nih.govnih.gov Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate reaction mechanisms, predict activation energies, and understand catalyst-substrate interactions. nih.gov
The Diels-Alder reaction is significantly accelerated by Lewis acid catalysts, which coordinate to the electron-withdrawing group of the dienophile, in this case, the nitrile group of acrylonitrile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO gap between the diene and the dienophile and lowering the activation barrier of the reaction. ias.ac.in
Computational models can be used to:
Screen Potential Catalysts: By calculating the binding energy of various Lewis acids to acrylonitrile and the corresponding activation energy for the Diels-Alder reaction, a wide range of potential catalysts can be virtually screened to identify the most promising candidates. ias.ac.inresearchgate.net
Optimize Catalyst Structure: The electronic and steric properties of a catalyst can be systematically modified within the computational model to understand their effect on catalytic activity and selectivity. This allows for the in-silico optimization of the catalyst's structure for improved performance.
Elucidate Reaction Mechanisms: Computational studies can help to distinguish between different possible reaction pathways, such as a concerted versus a stepwise mechanism. For the reaction of acrylonitrile with dienes, computational results have been used to show that the concerted pathway is generally favored, and these models can predict how a catalyst might influence this preference. nih.govnih.gov
Understand Solvent Effects: The influence of the solvent on the catalytic reaction can also be modeled, providing a more complete picture of the reaction environment and helping to select the optimal solvent for the catalyzed reaction. mdpi.com
For example, a computational study might compare the efficacy of different Lewis acid catalysts, such as AlCl₃, BF₃, and ZnCl₂, for the synthesis of this compound. The study would model the coordination of each Lewis acid to acrylonitrile and then calculate the transition state energies for the subsequent reaction with 1,3-butadiene. The results of such a study are typically presented in a table comparing the calculated activation energies.
| Catalyst | Calculated Activation Energy (kcal/mol) |
|---|---|
| Uncatalyzed | ~24 |
| BF3 | ~15 |
| AlCl3 | ~13 |
| ZnCl2 | ~17 |
These computational insights accelerate the development of more efficient and selective catalytic systems, reducing the need for extensive and time-consuming experimental trial-and-error. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-Cyclohexene-1-carbonitrile.
The ¹H NMR spectrum of this compound offers distinct signals that correspond to the different types of protons within the molecule. The olefinic protons, which are part of the carbon-carbon double bond, are deshielded and thus appear in the downfield region of the spectrum. Specifically, they are observed at chemical shifts of approximately 5.75 ppm and 5.64 ppm. chemicalbook.com The proton on the carbon adjacent to the nitrile group (the α-proton) is also deshielded and resonates at around 2.84 ppm. The remaining protons on the cyclohexene (B86901) ring appear as a complex series of multiplets in the upfield region, typically between 1.88 and 2.39 ppm. chemicalbook.com
¹H NMR Spectroscopic Data for this compound
| Proton Type | Approximate Chemical Shift (δ) in ppm |
|---|---|
| Olefinic Protons (C=C-H) | 5.64 - 5.75 |
| Proton Adjacent to Nitrile (CH-CN) | ~2.84 |
Data recorded in CDCl₃. chemicalbook.com
The ¹³C NMR spectrum provides critical information about the carbon skeleton. The sp² hybridized carbons of the double bond in the cyclohexene ring typically resonate in the range of 120-130 ppm. The carbon atom of the nitrile group (C≡N) is also characteristically observed in this region of the spectrum, generally appearing between 110 and 120 ppm. oregonstate.edu The remaining sp³ hybridized carbons of the ring produce signals at higher field strengths. The specific chemical shift of the nitrile carbon can be a useful indicator of its local electronic and stereochemical environment. nih.gov
¹³C NMR Spectroscopic Data for this compound
| Carbon Type | Expected Chemical Shift (δ) in ppm |
|---|---|
| sp² Carbons (C=C) | 120 - 130 |
| Nitrile Carbon (C≡N) | 110 - 120 |
Expected ranges based on typical values for these functional groups. oregonstate.edu
To unambiguously assign the proton signals and understand the spatial relationships within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A COSY experiment reveals scalar couplings between protons, typically those separated by two or three bonds. For this compound, this technique would show correlations between the olefinic protons and their adjacent allylic protons. It would also map out the coupling network among the sp³ protons of the ring, helping to trace the connectivity of the carbon framework. modgraph.co.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry of the molecule. For instance, NOESY could reveal through-space interactions between the proton at the nitrile-bearing carbon and other protons on the ring, providing insights into the preferred conformation of the cyclohexene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.
The most diagnostic feature in the IR spectrum of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N). This absorption is typically strong and sharp, appearing in a relatively uncluttered region of the spectrum. For saturated nitriles, this peak is found in the 2260-2240 cm⁻¹ range. spectroscopyonline.com The presence of a distinct peak in this region is a definitive indicator of the nitrile functional group. libretexts.orgnih.gov
IR Absorption Data for the Nitrile Group
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|
Typical range for saturated nitriles. spectroscopyonline.com
IR Absorption Data for the Cyclohexene Ring
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| sp² C-H Stretch | > 3000 | Medium |
| sp³ C-H Stretch | < 3000 | Strong |
Typical ranges for cyclohexene moieties. docbrown.infolibretexts.org
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental formula of this compound. It also offers significant clues about its structure through the analysis of fragmentation patterns.
In electron ionization (EI) mass spectrometry, this compound (C₇H₉N) exhibits a distinct molecular ion peak (M⁺) corresponding to its molecular weight. This peak confirms the identity of the compound. The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged pieces. These fragments provide a characteristic fingerprint for the molecule.
A key fragmentation pathway for cyclohexene derivatives is the retro-Diels-Alder reaction. This process involves the cleavage of the cyclohexene ring into a 1,3-diene and an alkene (dienophile). For this compound, this would result in the formation of 1,3-butadiene (B125203) and acrylonitrile (B1666552). The charge can be retained by either fragment, leading to characteristic peaks in the mass spectrum. The analysis of the mass spectrum from the National Institute of Standards and Technology (NIST) database reveals several key fragments. nist.gov
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉N | PubChem nih.gov |
| Molecular Weight | 107.15 g/mol | PubChem nih.gov |
| Molecular Ion (M⁺) | m/z 107 | NIST nist.gov |
| Major Fragment | m/z 54 | Inferred from retro-Diels-Alder |
This is an interactive data table. Users can sort and filter the data as needed.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, the calculated exact mass is 107.0735 Da. nih.gov HRMS can distinguish it from other compounds that might have the same nominal mass but a different elemental composition.
Table 2: Exact Mass Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₉N | PubChem nih.gov |
| Calculated Exact Mass | 107.073499291 Da | PubChem nih.gov |
| Monoisotopic Mass | 107.073499291 Da | PubChem nih.gov |
This is an interactive data table. Users can sort and filter the data as needed.
X-ray Crystallography for Solid-State Structure and Stereochemistry
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org This method could provide definitive information on bond lengths, bond angles, and the stereochemical configuration of this compound. However, a review of the current scientific literature indicates that no crystal structure for this compound has been deposited in crystallographic databases. This is likely because the compound is a liquid at room temperature, making crystallization challenging. chemicalbook.com
Electronic and Vibrational Circular Dichroism for Chiral Analysis (if applicable to chiral derivatives)
This compound possesses a stereocenter at the C4 position (the carbon atom bonded to the nitrile group), meaning it can exist as two non-superimposable mirror images, or enantiomers. Electronic and Vibrational Circular Dichroism (CD and VCD, respectively) are spectroscopic techniques that are sensitive to molecular chirality. rsc.org These methods measure the differential absorption of left and right circularly polarized light.
While no specific CD or VCD studies have been published for this compound itself, these techniques are highly applicable for the analysis of its chiral derivatives. For example, CD spectroscopy has been successfully used to determine the enantiomeric excess of α-chiral cyclohexanones, a structurally related class of compounds. nih.gov This suggests that CD and VCD would be valuable tools for characterizing the stereochemistry of enantiomerically pure derivatives of this compound, which are important in asymmetric synthesis. nih.govutexas.edu
EPR Spectroscopy for Reactive Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to detect and study species that have unpaired electrons, such as free radicals. sci-hub.ruuni-frankfurt.de This method is invaluable for investigating reaction mechanisms that involve radical intermediates. researchgate.netnih.gov Potential applications for this compound could include studying radicals formed during polymerization reactions initiated at the double bond or reactions involving the allylic positions. A search of the scientific literature did not yield any studies where EPR spectroscopy was used to characterize reactive intermediates derived from this compound. Therefore, the study of its radical chemistry via EPR remains an unexplored area of research.
Applications of 3 Cyclohexene 1 Carbonitrile in Advanced Materials and Specialized Chemistry
Polymer Chemistry and Material Science
The unique molecular structure of 3-Cyclohexene-1-carbonitrile, featuring both a reactive cyclohexene (B86901) ring and a polar nitrile group, suggests its potential utility in the synthesis and modification of polymers. However, detailed research findings specifically demonstrating its practical application in these areas are not extensively documented in the available scientific literature. The following sections outline the theoretical possibilities for its use based on the general principles of polymer chemistry.
Monomer for Copolymer Synthesis
In theory, the vinyl group within the cyclohexene ring of this compound could participate in addition polymerization reactions. This would allow it to act as a monomer or, more likely, a comonomer in the synthesis of various copolymers. The incorporation of this cyclic nitrile monomer could introduce unique structural features into the polymer backbone.
Table 1: Potential Copolymerization Parameters of this compound
| Parameter | Theoretical Implication |
| Monomer Reactivity Ratios | The reactivity ratios would determine the distribution of this compound units within the copolymer chain (i.e., random, alternating, or block). |
| Polymerization Technique | Free-radical, cationic, or coordination polymerization methods could potentially be employed, each influencing the resulting copolymer's properties. |
| Copolymer Composition | The percentage of this compound incorporated would be a critical factor in tailoring the final properties of the material. |
Enhancement of Polymer Mechanical and Thermal Properties
The rigid cyclic structure of the cyclohexene moiety, if incorporated into a polymer chain, could theoretically enhance the mechanical and thermal properties of the resulting material. The nitrile group, being polar, could also contribute to increased intermolecular forces, potentially leading to improved strength and a higher glass transition temperature.
Table 2: Hypothetical Effects on Polymer Properties
| Property | Potential Enhancement | Rationale |
| Tensile Strength & Modulus | Increase | The rigid cyclic structure could restrict chain mobility, leading to a stiffer and stronger material. |
| Glass Transition Temperature (Tg) | Increase | The bulky cyclohexene ring and polar nitrile group could hinder segmental motion of the polymer chains. |
| Thermal Stability | Potential Increase | The inherent stability of the cycloaliphatic structure might contribute to a higher decomposition temperature. |
This table represents hypothetical enhancements based on chemical structure-property relationships, pending experimental validation.
Precursor in Organic Synthesis
The bifunctional nature of this compound, possessing both an alkene and a nitrile group, makes it a potentially valuable building block in organic synthesis for the construction of more complex molecular architectures.
Building Block for Complex Molecular Architectures
The carbon-carbon double bond and the nitrile group offer two distinct points for chemical transformation. The alkene can undergo a variety of reactions, including hydrogenation, epoxidation, and dihydroxylation, to introduce new functionalities. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. This versatility could allow for the synthesis of a wide range of intricate organic molecules.
Synthesis of Heterocyclic Compounds
The nitrile functionality in this compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Through cyclization reactions involving the nitrile group and other functionalities introduced via the cyclohexene ring, it is theoretically possible to construct a variety of heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science. However, specific, documented synthetic routes starting from this compound to complex heterocyclic compounds are not widely reported in the current body of scientific literature.
Multicomponent Reactions
This compound possesses two key reactive sites: the carbon-carbon double bond within the cyclohexene ring and the cyano (-C≡N) group. This dual functionality makes it a potentially valuable building block in multicomponent reactions (MCRs), which are efficient chemical reactions where three or more reactants combine in a single step to form a product containing substantial portions of all reactants.
The alkene group can participate in various cycloaddition reactions, while the nitrile group can be a target for nucleophilic attack or can be transformed into other functional groups like amines or carboxylic acids. While specific, widely documented examples of this compound as a reactant in classic MCRs like the Ugi or Passerini reactions are not prevalent in readily available literature, its structure is analogous to dienophiles used in related complex reactions. For instance, the synthesis of 4-cyanocyclohexene (an alternative name for this compound) can be achieved through the Diels-Alder reaction, a powerful two-component cycloaddition, which underscores the reactivity of the cyclohexene scaffold in forming complex cyclic structures. The potential for the nitrile and alkene functionalities to engage in sequential or concerted MCR pathways makes this compound a subject of interest for creating diverse molecular architectures in synthetic chemistry.
Fragrance and Flavor Industry Applications
This compound and its derivatives are recognized for their utility as intermediates and components in the fragrance and flavor industries. lookchem.com The parent compound is described as a clear liquid with a faint odor. lookchem.com Its true value in this sector lies in its role as a precursor for synthesizing a variety of aroma chemicals. The structural backbone of the cyclohexene ring combined with the functional nitrile group allows for the creation of derivatives with a wide range of scent profiles, from fruity to floral and ozonic notes. cloudfront.net
Relationship between Structure and Aroma Profile
The aroma profile of this compound and its derivatives is dictated by the interplay between the cyclohexene ring and the nitrile functional group.
The Cyclohexene Ring: This cyclic structure provides the foundational shape and size (the "stereocity") of the molecule. Cyclohexane (B81311) and cyclohexene derivatives are common in fragrance chemistry and often contribute to woody, green, or fruity notes. The rigidity and conformation of the ring influence how the molecule interacts with olfactory receptors.
The Nitrile Group: The cyano (-C≡N) group acts as a key "osmophore," a feature that imparts a distinct odor character. In fragrance chemistry, the nitrile group is often considered a bioisostere of the aldehyde group (-CHO). This means it has a similar size and electronic character, allowing it to substitute for an aldehyde in a molecule without drastically altering the primary scent profile. This principle is used to create fragrances with improved stability, as nitriles are often less prone to oxidation than their aldehyde counterparts. The strong dipole of the nitrile group can also facilitate interactions with olfactory receptors. nih.gov
Therefore, the scent of a this compound derivative is a composite of the foundational note from the cyclic backbone and the specific character imparted by the nitrile group, often mimicking a corresponding aldehyde.
Derivatives with Specific Sensory Properties
Modifications to the basic structure of this compound lead to a variety of fragrance ingredients with distinct aromas. Adding substituent groups to the cyclohexene ring alters the molecule's shape, size, and volatility, which in turn refines its sensory properties. An IFRA (International Fragrance Association) glossary lists a derivative, 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carbonitrile, which is noted for its ozonic, fresh, and citrus qualities. cloudfront.net Another patented derivative, 4(3)-(4-hydroxy-4-methylpentyl)-3-cyclohexene-1-carbonitrile, is described as having a muguet (lily-of-the-valley) like odor with good fragrance retention. justia.com
The following table details some derivatives of cyclohexene carbonitrile and their associated sensory profiles, illustrating how structural changes impact the final aroma.
| Compound Name | CAS Number | Key Structural Features | Reported Aroma Profile |
|---|---|---|---|
| 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carbonitrile | 68737-61-1 | Addition of a long alkenyl chain to the ring | Ozonic, Fresh, Citrus cloudfront.net |
| 3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexene-1-carbonitrile | 72928-22-4 | Methyl and prenyl groups on the ring | Fruity |
| 4(3)-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carbonitrile | 52390-56-8 | Addition of a substituted alcohol chain | Muguet (Lily-of-the-Valley) justia.com |
| 3,5(2,4)-Dimethyl-3-cyclohexene-1-carbonitrile | 68039-48-5 | Two methyl groups on the ring | (Included in fragrance palettes, specific public aroma profile not detailed in search results) biore.com |
Biological and Biomedical Research Applications
Intermediate in Pharmaceutical Synthesis
The utility of 3-Cyclohexene-1-carbonitrile as a synthetic intermediate is rooted in the reactivity of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the cyclohexene (B86901) double bond is susceptible to various reactions, including allylic oxidation. These transformations allow for the introduction of diverse functionalities and the construction of complex molecular architectures inherent to many therapeutic agents.
Research has identified this compound as a precursor in the synthesis of active pharmaceutical ingredient (API) building blocks. A notable example is its use in the chemo-enzymatic synthesis of (1S,3R)-3-hydroxycyclohexanecarbonitrile. This chiral molecule is a key building block for the LPA1-antagonist BMS-986278, a compound of therapeutic interest. The synthesis begins with the enzymatic allylic oxidation of a related compound, cyclohexene-1-nitrile, highlighting the role of the cyanocyclohexene scaffold in accessing stereochemically complex pharmaceutical intermediates.
The cyclohexene ring is a common structural motif in a variety of biologically active compounds. While direct synthesis from this compound for many specific drugs is not extensively documented in readily available literature, its derivatives are subjects of significant research. For instance, various derivatives of cyclohexane-1,3-dione, which can be conceptually related to the cyclohexene core, have been synthesized and evaluated for their potential as anticancer agents. These studies often involve creating heterocyclic compounds fused to the cyclohexane (B81311) ring to explore their biological activities, such as antimicrobial and antitumor properties. The versatility of the this compound structure makes it a valuable starting point for creating libraries of such derivatives for biological screening.
Role in Enzyme-Catalyzed Reactions and Metabolic Pathways
The interaction of this compound with enzymes is a significant area of research, offering pathways to green and highly selective chemical synthesis. Biocatalysis, using enzymes to perform chemical transformations, leverages the high chemo-, regio-, and stereoselectivity of these biological catalysts.
Recent studies have successfully demonstrated that unspecific peroxygenases (UPOs) can catalyze the regioselective allylic oxidation of cyclohexene-1-nitrile, a close isomer and precursor. This enzymatic step was crucial for introducing a ketone functional group, a transformation that proved challenging with several chemical methods. UPOs were found to catalyze this desired allylic oxidation with high chemo- and regioselectivity.
This enzymatic oxyfunctionalization is the initial step in a three-step, one-pot cascade reaction to produce (1S,3R)-3-hydroxycyclohexanecarbonitrile. While enzymatic strategies for allylic oxidation using cytochrome P450s on other substrates are known, specific examples detailing the use of this compound as a substrate for cytochrome P450 enzymes are not extensively detailed in the reviewed literature.
Interactive Data Table: Enzyme-Catalyzed Oxidation
| Enzyme Class | Substrate | Reaction Type | Product | Significance |
| Peroxygenase (UPO) | Cyclohexene-1-nitrile | Allylic Oxidation | 3-Oxocyclohex-1-ene-1-carbonitrile | Key step in a one-pot cascade for an API building block. |
The use of this compound and related compounds in enzymatic reactions provides valuable insights into biological interaction mechanisms. The successful UPO-catalyzed oxidation demonstrates the potential of these enzymes to perform challenging chemical transformations on substituted cyclohexene substrates that are otherwise difficult to achieve. This research unlocks new possibilities for developing enzymatic cascades for the synthesis of chiral molecules. By studying how the enzyme recognizes and transforms the substrate, researchers can better understand the principles of biocatalysis and apply them to the synthesis of other complex, high-value chemicals. The development of a three-step, one-pot UPO-ER-ADH (Ene Reductase-Alcohol Dehydrogenase) cascade is a prime example of how understanding these interactions can lead to innovative and efficient synthetic routes.
Exploration of Pharmacological Activities (e.g., Antimicrobial, Anti-inflammatory, Anticancer)
While this compound is a valuable synthetic intermediate, research into its own intrinsic pharmacological activities is limited in the public domain. However, the broader class of cyclohexene derivatives has been the subject of extensive pharmacological investigation, suggesting the potential for derivatives of this compound to exhibit biological effects.
Studies have shown that various compounds containing the cyclohexene moiety possess a range of biological activities. For example, some derivatives of cyclohexane-1,3-dione have been synthesized and tested for in vitro antitumor activity. These compounds showed promising binding interactions with bacterial and breast cancer proteins in computational studies. Other research has focused on monoesters of cyclohexene dicarboxylic acid, which have demonstrated pronounced antimicrobial and antifungal activity against pathogenic microorganisms like Staphylococcus aureus, E. coli, and Candida. Similarly, cyclohexenone derivatives have been designed and evaluated for anticancer activity.
It is important to note that these activities are reported for derivatives and not for this compound itself. This highlights the role of the cyclohexene core as a scaffold that can be functionalized to create a diverse range of biologically active molecules. The potential for this compound to serve as a starting material for such derivatives makes it a compound of continuing interest in medicinal chemistry.
Interactive Data Table: Pharmacological Activities of Related Cyclohexene Derivatives
| Derivative Class | Pharmacological Activity | Example Organism/Cell Line | Reference Context |
| Cyclohexane-1,3-dione derivatives | Anticancer, Antimicrobial | Breast cancer proteins, Bacteria | In silico and in vitro studies of synthesized derivatives. |
| Cyclohexene dicarboxylic acid monoesters | Antimicrobial, Antifungal | Staphylococcus aureus, E. coli, Candida | Evaluation of synthesized esters as local antiseptics. |
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of 3-Cyclohexene-1-carbonitrile and its derivatives is moving away from classical stoichiometric methods toward more sustainable and efficient catalytic systems. The goal is to enhance reaction efficiency, reduce waste, and improve atom economy. Research in this area is exploring a variety of catalytic platforms, including transition metals, biocatalysts, and photocatalysts, to achieve these objectives.
Key research trends include:
Transition Metal Catalysis : Lewis acids and transition metal catalysts are often employed to improve regioselectivity and yield in the synthesis of cyclohexene (B86901) derivatives. These catalysts facilitate key steps such as cyclization and nucleophilic substitution reactions.
Biocatalysis : The use of enzymes (biocatalysts) in organic synthesis offers high selectivity under mild, environmentally benign conditions. Researchers are investigating enzymes that can perform specific transformations on the cyclohexene scaffold, potentially reducing the need for protecting groups and harsh reagents. bioengineer.org
Photocatalysis : Visible-light photocatalysis is an emerging area that uses light energy to drive chemical reactions. bioengineer.org This approach can enable novel transformations that are difficult to achieve with traditional thermal methods, offering new pathways for functionalizing this compound. bioengineer.org
One-Pot Syntheses : Inspired by green chemistry principles, researchers are developing multi-step one-pot processes for related compounds like cyclohexanecarbonitrile (B123593). researchgate.netscirp.org This strategy, which avoids the isolation of intermediates, significantly reduces solvent waste and energy consumption.
Comparison of Catalytic Systems for Cyclohexene Carbonitrile Synthesis
| Catalytic System | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Transition Metals / Lewis Acids | Utilizes catalysts like copper or aluminum chloride to enhance reaction rates and control selectivity. researchgate.net | High yields, improved regioselectivity, well-established methodologies. | Developing more efficient, recyclable, and earth-abundant metal catalysts. |
| Biocatalysis (Enzymes) | Employs enzymes to perform highly specific chemical transformations under mild aqueous conditions. mdpi.com | Exceptional stereoselectivity, reduced environmental impact, operates in safe solvents (e.g., water). | Discovering or engineering enzymes for specific nitrile transformations; integration into multi-enzyme cascades. dntb.gov.ua |
| Photocatalysis | Uses light-absorbing catalysts to generate reactive intermediates and drive unique chemical reactions. bioengineer.org | Access to novel reaction pathways, energy efficiency (uses light instead of heat), high temporal and spatial control. bioengineer.org | Designing hybrid enzyme-photocatalyst systems for stereoselective radical reactions. bioengineer.org |
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated platforms is revolutionizing the synthesis and optimization of chemical processes. nih.gov These technologies offer significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters, and the ability to scale up production reliably. thieme-connect.de
For this compound, this integration facilitates:
Rapid Reaction Optimization : Automated flow systems allow for the rapid screening of a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to quickly identify optimal conditions. soci.org
Enhanced Safety : Flow reactors handle hazardous reagents and unstable intermediates in small, controlled volumes, minimizing the risks associated with exothermic or high-pressure reactions. nih.gov
Automated "Design-Make-Test-Analyze" Cycles : Advanced platforms are being developed that combine automated synthesis with artificial intelligence and machine learning. chimia.ch These systems can autonomously design novel derivatives of this compound, synthesize them in a microfluidic device, test their properties, and use the data to inform the next design cycle. chimia.ch This accelerates the discovery of new molecules with desired functionalities. dntb.gov.ua
Scalability : Processes developed in flow reactors can be scaled up by extending the operation time rather than increasing the reactor volume, which ensures consistent product quality and performance. thieme-connect.de The synthesis of the anticonvulsant drug rufinamide (B1680269) and its derivatives has been demonstrated using such miniaturized setups, showcasing the versatility of this approach. chimia.ch
Advanced Materials with Integrated Functionalities
The unique structure of this compound, featuring both a reactive double bond and a polar cyano group, makes it a valuable building block for the synthesis of advanced materials. The ability to selectively modify these functional groups allows for the creation of polymers and functional molecules with tailored properties.
Future research directions in this area include:
Polymer Synthesis : The cyclohexene ring can be used in ring-opening metathesis polymerization (ROMP) to create polymers with unique thermal and mechanical properties. The nitrile group can either be preserved to impart polarity and specific solvent affinities or be chemically transformed post-polymerization to introduce other functionalities.
Functional Surfaces and Coatings : Derivatives of this compound can be designed to self-assemble on surfaces or to be incorporated into coatings. The nitrile group's polarity can influence surface energy, while the hydrocarbon backbone provides a robust structure.
Molecular Scaffolding : The compound serves as a key intermediate in creating more complex molecular architectures. Its dual functionality allows for orthogonal chemical reactions, where the double bond and the nitrile group are modified in separate, non-interfering steps. This is crucial for building complex molecules for applications in materials science and medicinal chemistry. escientificsolutions.com
Structure-Activity Relationship (SAR) Studies for Biological Applications
Derivatives of the cyclohexene and carbonitrile scaffolds are known to possess a wide range of biological activities. azjm.orgresearchgate.net Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications to the this compound core influence its interaction with biological targets. These studies are fundamental to the rational design of new therapeutic agents. researchgate.net
Key aspects of SAR research include:
Systematic Modification : Researchers synthesize libraries of this compound derivatives with varied substituents on the cyclohexene ring.
Biological Screening : These compounds are then tested in various biological assays to determine their activity, such as anticancer, anti-inflammatory, or antimicrobial effects. azjm.orgthescipub.com For example, studies on related hexahydroquinoline-3-carboxylate derivatives have identified compounds with inhibitory activity against inflammatory mediators. researchgate.net
Computational Modeling : In silico techniques like molecular docking are used to predict how these derivatives bind to specific protein targets. acs.org This helps to rationalize the experimental SAR data and guide the design of more potent and selective compounds. researchgate.net
Illustrative SAR Insights from Related Carbonitrile Scaffolds
| Core Structure | Substituent Variation | Observed Impact on Biological Activity | Reference Target/Assay |
|---|---|---|---|
| Hexahydroquinoline-3-carboxylate | Substitution on the phenyl ring. | Modulates inhibitory activity against inflammatory mediators. researchgate.net | Lipoxygenase inhibition, cytokine levels. researchgate.net |
| Fused Pyran Derivatives | Variations of substituents on the heterocyclic ring. | Notable influence on anti-proliferative activity against cancer cell lines. semanticscholar.org | Cytotoxicity against A549, HT-29, and other cancer cell lines. semanticscholar.org |
| Cyclohexane-1,3-dione Derivatives | Addition of different functional groups. | Potential to act as anticancer agents, with activity dependent on the specific modifications. acs.org | Inhibitory activity against the H460 non-small-cell lung cancer cell line. acs.org |
Predictive Modeling for Reaction Design and Optimization
Computational chemistry and predictive modeling are becoming indispensable tools for modern chemical research. By simulating reactions and predicting molecular properties, these models can significantly reduce the time and resources spent on empirical experimentation.
In the context of this compound, predictive modeling is being applied to:
Reaction Optimization : Multivariate Linear Regression (MLR) models can be developed using molecular descriptors to predict reaction outcomes, such as yield and selectivity. osti.gov This allows for the in silico optimization of reaction conditions before any experiments are conducted. osti.gov
Mechanistic Interrogation : Computational models help elucidate complex reaction mechanisms, providing insights that can be used to overcome synthetic challenges and design more efficient processes. osti.gov
Generative Design : Machine learning and deep learning models can be trained on existing chemical reaction data to propose novel, efficient synthetic routes to this compound and its derivatives. chimia.ch When combined with automated synthesis platforms, these models can accelerate the discovery of new molecules and materials. chimia.ch
Green Chemistry Principles in this compound Research
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally sustainable. sekisuidiagnostics.com Research on this compound is increasingly incorporating these principles to minimize its environmental footprint.
Key applications of green chemistry principles include:
Waste Prevention and Atom Economy : Designing syntheses that maximize the incorporation of all starting materials into the final product. researchgate.net One-pot and catalytic reactions are central to this goal. researchgate.net
Use of Safer Solvents and Reagents : Replacing hazardous organic solvents with greener alternatives like water, bio-based solvents, or supercritical fluids. jddhs.com
Energy Efficiency : Developing reactions that can be conducted at ambient temperature and pressure, often facilitated by biocatalysis or photocatalysis, to reduce energy consumption. jddhs.com
Catalysis : Prioritizing the use of highly efficient and recyclable catalysts over stoichiometric reagents to minimize waste. researchgate.net
Renewable Feedstocks : Exploring synthetic routes that start from renewable bio-based materials instead of petrochemical sources.
Application of Green Chemistry Principles to this compound Research
| Principle | Application in this compound Research |
|---|---|
| 1. Prevention | Designing one-pot syntheses to minimize waste generation between steps. researchgate.net |
| 2. Atom Economy | Utilizing cycloaddition reactions (e.g., Diels-Alder) that incorporate all atoms from reactants into the product. |
| 3. Less Hazardous Syntheses | Replacing toxic cyanide sources with safer alternatives or generating them in situ in flow reactors. |
| 4. Designing Safer Chemicals | Conducting SAR studies to design derivatives with high efficacy and low toxicity. |
| 5. Safer Solvents & Auxiliaries | Using water or bio-solvents as the reaction medium where possible. jddhs.com |
| 6. Design for Energy Efficiency | Employing photocatalysis to utilize ambient light or developing reactions that proceed at room temperature. jddhs.com |
| 7. Use of Renewable Feedstocks | Investigating pathways to synthesize the cyclohexene ring from bio-derived precursors. jddhs.com |
| 8. Reduce Derivatives | Using chemo- and regioselective catalysts to avoid the need for protecting groups. |
| 9. Catalysis | Preferring catalytic (e.g., transition metal, enzymatic) over stoichiometric reagents. researchgate.net |
| 10. Design for Degradation | Designing end-products (e.g., materials, agrochemicals) to be biodegradable. |
| 11. Real-time Analysis | Integrating in-line analytical tools (e.g., IR, HPLC) in flow chemistry setups for process control. chimia.ch |
| 12. Safer Chemistry for Accident Prevention | Using flow chemistry to minimize the volume of hazardous materials at any given time. nih.gov |
Q & A
Q. What are the established synthetic routes for 3-Cyclohexene-1-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound can be achieved via nitrile group introduction to a cyclohexene backbone. A common approach involves allylic functionalization or cyanation of pre-functionalized cyclohexene derivatives. For example, Advanced Organic Synthesis highlights its preparation through carbene insertion or hydroboration-oxidation reactions . Key optimization parameters include:
- Catalyst selection : Transition metals (e.g., Pd or Cu) may enhance regioselectivity.
- Temperature control : Exothermic steps (e.g., nitrile group addition) require precise thermal management.
- Purification : Distillation or chromatography is critical due to byproducts (e.g., isomers).
- Monitoring : Use GC-MS or TLC to track reaction progress.
| Key Molecular Data | Values |
|---|---|
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| CAS Registry | 100-45-8 |
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- IR Spectroscopy : The IR spectrum (film method) confirms the nitrile group via a sharp peak near ~2240 cm⁻¹ (C≡N stretch) and cyclohexene C=C absorption at ~1650 cm⁻¹ .
- NMR : ¹H NMR reveals olefinic protons (δ 5.2–5.8 ppm) and deshielded protons adjacent to the nitrile. ¹³C NMR identifies the sp² carbons (C=C, ~120–130 ppm) and nitrile carbon (~115–120 ppm).
- Mass Spectrometry : Molecular ion peaks (m/z ≈ 155) and fragmentation patterns validate the structure .
Q. What are the primary reactivity patterns of this compound in organic transformations?
- Methodological Answer : The compound undergoes two key reaction types:
- Allylic Functionalization : The cyclohexene double bond allows allylic bromination or oxidation (e.g., using NBS or OsO₄) .
- Nitrile Participation : The -CN group can be hydrolyzed to carboxylic acids or reduced to amines (e.g., via LiAlH₄).
- Example Protocol : For allylic bromination, dissolve this compound in CCl₄, add N-bromosuccinimide (NBS), and irradiate with UV light. Monitor via TLC (hexane:EtOAc) .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of this compound?
- Methodological Answer : Regioselectivity in allylic reactions depends on steric and electronic factors. For instance:
- Electronic Effects : Electron-withdrawing nitrile groups direct electrophilic attacks to the less substituted allylic position.
- Catalytic Systems : Pd-catalyzed reactions favor γ-position functionalization due to intermediate π-allyl complex stability .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing LUMO distribution and charge density .
Q. How should researchers address contradictions in spectroscopic or synthetic data for this compound?
- Methodological Answer : Contradictions often arise from isomerization or impurities. Mitigation strategies include:
- Multi-Technique Validation : Cross-validate IR, NMR, and HRMS data. For example, an unexpected IR peak may indicate residual solvent (e.g., DMSO) .
- Chromatographic Purity : Use HPLC with a polar stationary phase (e.g., C18) to isolate pure fractions.
- Synthetic Reproducibility : Document exact conditions (e.g., inert atmosphere, catalyst batch) to identify variable impacts .
Q. What are the environmental and safety considerations for handling this compound?
- Methodological Answer : As a cyanide-containing compound, it requires stringent safety protocols:
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 5 ppm).
- Decontamination : Neutralize spills with 10% NaOH to hydrolyze -CN into less toxic carboxylates.
- Waste Disposal : Follow EPA guidelines for cyanide waste (RCRA Code P030) .
| Hazard Classification | EPA Reference |
|---|---|
| Cyanide Compounds | 27011 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
